L-フェニル-D5-アラニン-N-fmoc

説明

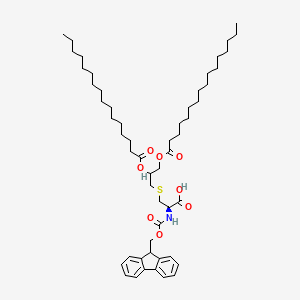

L-Phenyl-D5-alanine-N-fmoc is a useful research compound. Its molecular formula is C24H16D5NO4 and its molecular weight is 392.47. The purity is usually 95%.

BenchChem offers high-quality L-Phenyl-D5-alanine-N-fmoc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenyl-D5-alanine-N-fmoc including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

安定同位体標識

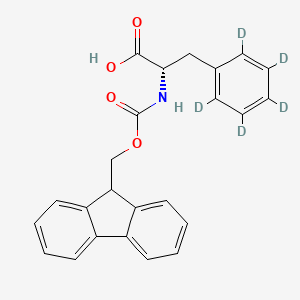

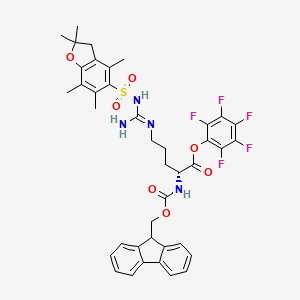

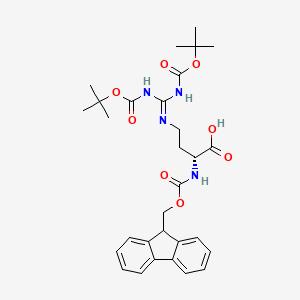

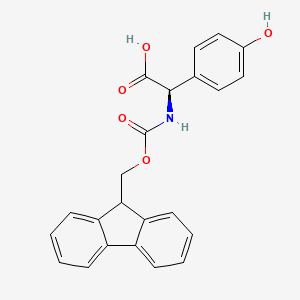

L-フェニル-D5-アラニン-N-FMOCは安定同位体標識化合物です {svg_1}. 安定同位体標識は、化学反応や相互作用を理解するために分子生物学で使用される技術です。 この文脈において、this compoundは、質量分析に基づくタンパク質定量のためのペプチドの標識に使用できます {svg_2}.

プロテオミクス研究

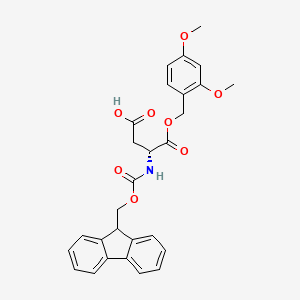

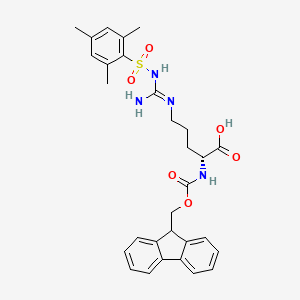

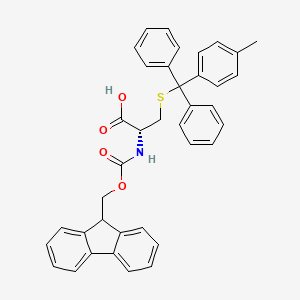

プロテオミクスは、特にタンパク質の構造と機能を対象としたタンパク質の大規模な研究です。 This compoundは、プロテオミクス研究に使用できます {svg_3}. これは、複雑な生物学的サンプル中のタンパク質の同定と定量に役立ち、細胞プロセスや疾患メカニズムについての洞察を提供します。

固相ペプチド合成

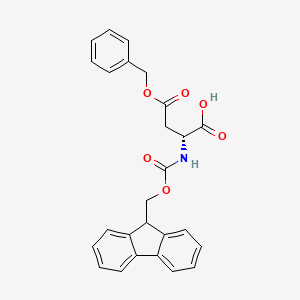

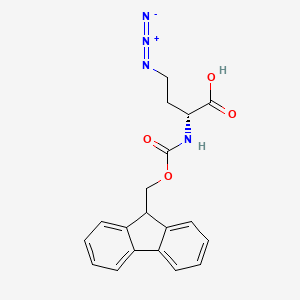

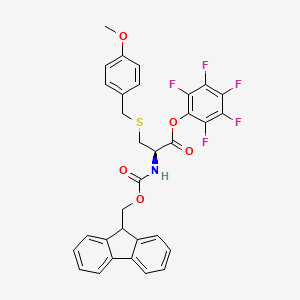

固相ペプチド合成(SPPS)は、ペプチドを合成するために使用される方法です。 This compoundは、SPPSに潜在的に役立ちます {svg_4}. Fmoc基は、合成プロセス中のアミノ酸の保護基として機能します。

生体分子NMR

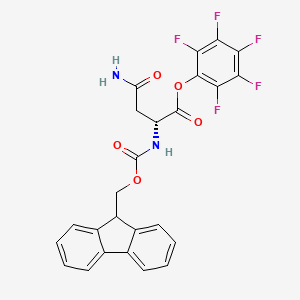

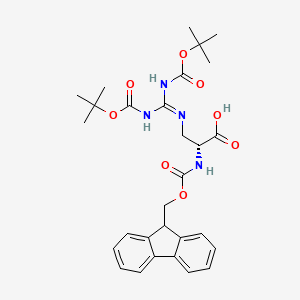

生体分子核磁気共鳴(NMR)分光法は、構造生物学で頻繁に使用されるツールです。 This compoundは、生体分子NMRアプリケーションで使用できます {svg_5}. 重水素標識(D5)はNMR信号を増強して、データの解釈を容易にすることができます。

作用機序

Target of Action

L-Phenyl-D5-alanine-N-fmoc primarily targets the amino acid transporters and enzymes involved in protein synthesis. These targets play crucial roles in cellular metabolism and protein assembly, facilitating the incorporation of modified amino acids into peptides and proteins .

Mode of Action

The compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc (fluorenylmethyloxycarbonyl) group enhances the compound’s hydrophobicity and aromaticity, promoting its association with the target proteins and enzymes . This interaction can lead to changes in the conformation and activity of these proteins, affecting their function in protein synthesis.

Biochemical Pathways

L-Phenyl-D5-alanine-N-fmoc affects the protein synthesis pathway by being incorporated into nascent peptides. This incorporation can alter the structure and function of the resulting proteins, potentially affecting downstream pathways such as signal transduction , metabolic regulation , and cellular communication . The presence of the Fmoc group can also influence the self-assembly of peptides into higher-order structures, impacting cellular processes.

Pharmacokinetics

The pharmacokinetics of L-Phenyl-D5-alanine-N-fmoc involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrophobic nature aids in its absorption through cellular membranes. Once inside the cell, it is distributed to various cellular compartments where it can be incorporated into proteins. The metabolism of the compound involves the removal of the Fmoc group, which can be catalyzed by cellular enzymes. The excretion of the compound and its metabolites occurs through renal and hepatic pathways .

Result of Action

At the molecular level, the incorporation of L-Phenyl-D5-alanine-N-fmoc into proteins can lead to structural modifications that affect protein stability, function, and interactions. These changes can influence cellular processes such as enzyme activity , signal transduction , and cellular communication . At the cellular level, these modifications can result in altered cell behavior, including changes in cell growth , differentiation , and response to external stimuli .

Action Environment

The action of L-Phenyl-D5-alanine-N-fmoc is influenced by environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability and efficacy can be affected by the pH of the environment, as extreme pH levels can lead to the hydrolysis of the Fmoc group. Temperature changes can also impact the compound’s interaction with its targets, as higher temperatures may enhance its hydrophobic interactions. Additionally, the presence of other molecules, such as ions and cofactors, can modulate the compound’s activity and stability .

生化学分析

Biochemical Properties

L-Phenyl-D5-alanine-N-fmoc plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis. Additionally, L-Phenyl-D5-alanine-N-fmoc can be incorporated into peptides using solid-phase peptide synthesis, where it serves as a building block for creating specific peptide sequences .

The compound also interacts with proteins involved in metabolic pathways, such as phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. This interaction is crucial for the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .

Cellular Effects

L-Phenyl-D5-alanine-N-fmoc has various effects on different cell types and cellular processes. In bacterial cells, it has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria. This activity is due to its ability to disrupt bacterial cell membranes and induce oxidative stress . In mammalian cells, L-Phenyl-D5-alanine-N-fmoc can influence cell signaling pathways, gene expression, and cellular metabolism by being incorporated into proteins and peptides, thereby affecting their function and stability .

Molecular Mechanism

At the molecular level, L-Phenyl-D5-alanine-N-fmoc exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, its incorporation into peptides can inhibit or activate specific enzymes, depending on the peptide sequence and the enzyme’s active site . Additionally, L-Phenyl-D5-alanine-N-fmoc can affect gene expression by being incorporated into transcription factors or other regulatory proteins, thereby influencing their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenyl-D5-alanine-N-fmoc can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if exposed to light, heat, or moisture . Long-term studies have shown that L-Phenyl-D5-alanine-N-fmoc can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can be incorporated into proteins and peptides, leading to changes in cellular processes .

Dosage Effects in Animal Models

The effects of L-Phenyl-D5-alanine-N-fmoc vary with different dosages in animal models. At low doses, the compound can be safely incorporated into proteins and peptides without causing significant adverse effects. At higher doses, it may induce toxicity or adverse effects, such as oxidative stress and disruption of cellular membranes . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

L-Phenyl-D5-alanine-N-fmoc is involved in several metabolic pathways, including the biosynthesis of neurotransmitters and the degradation of amino acids. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the conversion of L-phenylalanine to L-tyrosine and further to dopamine, norepinephrine, and epinephrine . These interactions can affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

Within cells and tissues, L-Phenyl-D5-alanine-N-fmoc is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and incorporated into proteins and peptides . The compound’s distribution within tissues depends on its interaction with binding proteins and its ability to cross cellular membranes . Its localization and accumulation can affect its activity and function within the cell .

Subcellular Localization

L-Phenyl-D5-alanine-N-fmoc is localized to specific subcellular compartments, depending on its incorporation into proteins and peptides. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence its subcellular localization and activity .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-XFTMQEPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192525 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225918-67-2 | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)